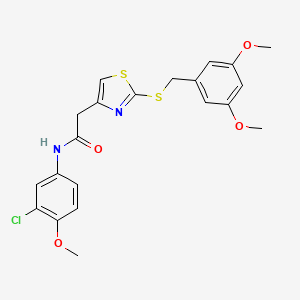

![molecular formula C11H8Cl3NOS B2508946 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole CAS No. 341967-69-9](/img/structure/B2508946.png)

2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole" is a chemically synthesized molecule that is likely to possess interesting properties due to the presence of multiple chlorine atoms and a thiazole ring. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of various reagents and conditions to construct the desired molecular framework. For instance, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved using specific reagents and confirmed by X-ray crystal structure analysis . Similarly, the synthesis of novel triazolo[3,4-b][1,3,4]thiadiazoles was facilitated by microwave-assisted condensation, demonstrating the utility of modern synthetic techniques . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using single-crystal X-ray diffraction and various spectroscopic methods . The crystal structure of another related compound, 2-(p-Chlorophenyl)-5,8-dihydro-spiro[imidazo[2,1-b]benzo[d]thiazole-7(6H), 1′-cyclohexane], was also determined by X-ray diffraction . These techniques could be applied to determine the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by the presence of substituents and the electronic nature of the system. For instance, the molecule of the title compound in one study exhibited weak intermolecular C—H⋯N hydrogen bonds, which could influence its reactivity . In another study, chlorine displacement by enolate-oxygen was used to synthesize 1,3-oxathiol-2-imines from 5-chloro-1,2,4-thiadiazol-3(2H)-ones . These findings suggest that "this compound" may also undergo interesting chemical reactions, particularly involving its chlorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For example, the compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole exhibited a significant first-order hyperpolarizability, suggesting potential application as a nonlinear optical (NLO) material . The crystal structures of various imidazo[2,1-b][1,3,4]thiadiazoles revealed different types of intermolecular interactions, which can affect the physical properties of these compounds . These insights can be used to predict that "this compound" may also have unique physical and chemical properties that could be explored for various applications.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The compound and its derivatives have been explored for synthesizing a variety of heterocyclic compounds. Notably, reactions involving keto–enol tautomers of thiazole derivatives have led to the formation of highly functionalized fused-ring heterocycles. These reactions have highlighted the reactivity of these tautomers in forming structurally complex and diverse compounds (Silva, Henry, & Pittman, 2012).

Study of Molecular Structures

Research into the structural aspects of thiazole derivatives has provided insights into their geometric parameters and molecular conformation. Understanding these structural details is crucial for the rational design of compounds with desired properties and functionalities (Hu, Cao, & Mang, 2007).

Intramolecular Interactions and Theoretical Studies

The compound has been a subject of theoretical studies, particularly focusing on intramolecular interactions such as CH...X (X = N, O, or Cl) hydrogen bonds. These studies are significant for understanding the chemical behavior of the molecules and their potential applications in various fields (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).

Medicinal Chemistry and Pharmacological Studies

Thiazole derivatives have been evaluated for their potential medicinal properties. Some studies have focused on synthesizing and evaluating these compounds as anticancer agents. This research is vital for discovering new drugs and understanding the structure-activity relationships of these compounds (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Synthetic Methodologies

Efforts have been made to establish rapid and efficient synthetic methodologies for intermediates related to thiazole carboxylic acids. These methods are crucial for the large-scale production and application of these compounds in various fields (Yuanbiao et al., 2016).

Mécanisme D'action

Target of Action

It is known that this compound is an intermediate in the synthesis of insecticides such as thiacloprid and thiamethoxam . These insecticides primarily target the nicotinic acetylcholine receptors (nAChRs) in insects, disrupting the normal functioning of their nervous systems .

Mode of Action

Neonicotinoids act as agonists at nAChRs, causing overstimulation of these receptors and leading to paralysis and death in insects .

Biochemical Pathways

As an intermediate in the synthesis of neonicotinoid insecticides, it is likely involved in the disruption of cholinergic neurotransmission in insects .

Pharmacokinetics

It is known that this compound is a liquid at room temperature and is soluble in dichloromethane, chloroform, and carbon tetrachloride . These properties may influence its absorption, distribution, metabolism, and excretion.

Result of Action

As an intermediate in the synthesis of neonicotinoid insecticides, it is likely that its action results in the overstimulation of nachrs, leading to paralysis and death in insects .

Action Environment

The action of 2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole is likely influenced by various environmental factors. For instance, its solubility in various solvents suggests that it may be more active in certain environments than others . Additionally, its stability may be affected by factors such as temperature and pH.

Propriétés

IUPAC Name |

2-chloro-5-[(2,4-dichlorophenyl)methoxymethyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3NOS/c12-8-2-1-7(10(13)3-8)5-16-6-9-4-15-11(14)17-9/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKNTTBZDUJYAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COCC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)

![(2-Amino-ethyl)-{2-[(2-amino-ethyl)-tert-butoxycarbonyl-amino]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2508880.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2508881.png)

![2-[(5-Fluoropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2508886.png)